molecular formula C12H4Br2F3N3 B12938473 4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole

4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B12938473
M. Wt: 406.98 g/mol
InChI Key: JXQXYRPVFCLXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring, substituted with bromine and trifluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in materials science .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole depends on its specific application. In organic electronics, its role is primarily as a component of the active layer in devices, where it contributes to charge transport and light emission properties. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole is unique due to the presence of trifluorophenyl groups, which impart distinct electronic and steric properties. These properties can enhance the performance of materials in electronic applications and provide unique interactions in biological systems .

Properties

Molecular Formula

C12H4Br2F3N3

Molecular Weight

406.98 g/mol

IUPAC Name

4,7-dibromo-2-(3,4,5-trifluorophenyl)benzotriazole

InChI

InChI=1S/C12H4Br2F3N3/c13-6-1-2-7(14)12-11(6)18-20(19-12)5-3-8(15)10(17)9(16)4-5/h1-4H

InChI Key

JXQXYRPVFCLXNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN(N=C2C(=C1)Br)C3=CC(=C(C(=C3)F)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.